Cas no 871212-51-0 (3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one)

3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one is a structurally complex organic compound featuring a hydroxyphenyl group linked to a propan-1-one moiety, which is further substituted with a piperazine ring bearing a phenylethenesulfonyl group. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. The hydroxyphenyl group may contribute to hydrogen bonding interactions, while the sulfonyl and piperazine functionalities enhance solubility and bioavailability. The conjugated ethenesulfonyl group could offer reactivity for further derivatization. Its unique combination of aromatic, heterocyclic, and sulfonyl components makes it valuable for structure-activity relationship studies in drug discovery. The compound's well-defined structure allows for precise modifications to optimize pharmacological properties.
3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one structure
871212-51-0 structure
Product name:3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
CAS No:871212-51-0
MF:C21H24N2O4S
MW:400.491264343262
CID:6569351
PubChem ID:8004559

3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • HMS1778B21
    • 871212-51-0
    • 3-(2-hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
    • EN300-26590956
    • Z51936690
    • 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
    • Inchi: 1S/C21H24N2O4S/c24-20-9-5-4-8-19(20)10-11-21(25)22-13-15-23(16-14-22)28(26,27)17-12-18-6-2-1-3-7-18/h1-9,12,17,24H,10-11,13-16H2/b17-12+
    • InChI Key: PUPQUFHMPLCRFY-SFQUDFHCSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CCC2C=CC=CC=2O)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 400.14567842g/mol
  • Monoisotopic Mass: 400.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 629
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.3Ų
  • XLogP3: 2.3

3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26590956-0.05g
3-(2-hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
871212-51-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one

Comprehensive Overview of 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one (CAS No. 871212-51-0)

The compound 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one, identified by its CAS No. 871212-51-0, is a chemically synthesized molecule that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including a hydroxyphenyl moiety and a piperazine ring, make it a versatile intermediate for various applications. Researchers are particularly interested in its potential as a building block for pharmaceutical agents, owing to its ability to interact with biological targets.

In recent years, the demand for custom synthesis and high-purity intermediates has surged, driven by advancements in drug discovery and development. This compound, with its CAS No. 871212-51-0, fits into this niche as a promising candidate for further exploration. Its sulfonyl and hydroxyl functional groups contribute to its reactivity, enabling it to participate in diverse chemical transformations. This versatility aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers aim to optimize molecular properties for enhanced efficacy.

One of the key areas of interest for 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one is its potential role in enzyme inhibition. The piperazine scaffold is a common feature in many bioactive molecules, particularly those targeting central nervous system (CNS) disorders. This has led to increased searches for "piperazine derivatives" and "sulfonyl-based inhibitors" in scientific databases. The compound's CAS No. 871212-51-0 is often referenced in patents and research papers, highlighting its relevance in contemporary chemistry.

Another aspect driving interest in this compound is its potential application in material science. The phenyl and ethenesulfonyl groups provide opportunities for designing photoactive materials or polymeric precursors. With the rise of green chemistry initiatives, researchers are exploring sustainable synthesis routes for such intermediates. Questions like "how to synthesize 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one" or "applications of sulfonyl piperazine derivatives" are frequently encountered in academic and industrial forums.

From a pharmacological perspective, the compound's hydroxyphenyl group is noteworthy due to its potential antioxidant properties. This has sparked curiosity about its role in oxidative stress mitigation, a hot topic in aging research and neurodegenerative disease studies. The CAS No. 871212-51-0 is often cross-referenced with terms like "neuroprotective agents" and "ROS scavengers," reflecting its multidisciplinary appeal.

In summary, 3-(2-Hydroxyphenyl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one (CAS No. 871212-51-0) represents a fascinating intersection of organic chemistry, drug discovery, and material science. Its structural complexity and functional diversity make it a valuable subject for ongoing research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative intermediates and next-generation therapeutics.

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